KRAS inhibitor-17

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de KRAS-17 est un composé de petite molécule conçu pour inhiber l'activité de la protéine KRAS, qui est une petite GTPase impliquée dans les voies de signalisation cellulaire qui régulent la croissance et la prolifération cellulaires. Les mutations de KRAS sont parmi les moteurs oncogéniques les plus courants dans les cancers humains, en particulier le cancer du poumon non à petites cellules, le cancer colorectal et l'adénocarcinome canalaire pancréatique . L'inhibiteur de KRAS-17 cible spécifiquement les formes mutantes de KRAS, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'inhibiteur de KRAS-17 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Une voie de synthèse courante comprend les étapes suivantes :

Formation de la structure de base : La structure de base de l'inhibiteur de KRAS-17 est synthétisée par une série de réactions de condensation et de cyclisation. Ces réactions impliquent généralement l'utilisation de réactifs tels que les aldéhydes, les amines et les acides carboxyliques dans des conditions contrôlées.

Modifications des groupes fonctionnels : La structure de base est ensuite modifiée pour introduire des groupes fonctionnels spécifiques qui améliorent l'affinité de liaison et la sélectivité du composé. Cela peut impliquer des réactions telles que l'halogénation, l'alkylation et l'acylation.

Réactions de couplage finales : L'étape finale implique le couplage de la structure de base modifiée avec d'autres fragments moléculaires pour compléter la synthèse de l'inhibiteur de KRAS-17.

Méthodes de production industrielle

La production industrielle de l'inhibiteur de KRAS-17 suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de plates-formes de synthèse automatisées et de techniques de purification avancées pour assurer un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de KRAS-17 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium pour obtenir des formes réduites du composé.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques par d'autres groupes.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium aluminium et autres agents réducteurs en conditions anhydres.

Substitution : Halogènes, halogénures d'alkyle et nucléophiles dans diverses conditions de solvant.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de l'inhibiteur de KRAS-17. Ces dérivés peuvent être analysés plus en profondeur pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

L'inhibiteur de KRAS-17 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme outil pour étudier les propriétés chimiques et la réactivité des inhibiteurs de KRAS. Il est également utilisé dans le développement de nouvelles méthodologies synthétiques pour cibler KRAS.

Biologie : En recherche biologique, l'inhibiteur de KRAS-17 est utilisé pour étudier le rôle de KRAS dans les voies de signalisation cellulaire et son impact sur la croissance et la prolifération cellulaires. Il est également utilisé dans le développement de nouveaux tests pour détecter l'activité de KRAS.

Médecine : L'inhibiteur de KRAS-17 est un candidat prometteur pour la thérapie anticancéreuse, en particulier pour les cancers liés aux mutations de KRAS. Il est utilisé dans des études précliniques et cliniques pour évaluer son efficacité et sa sécurité en tant qu'agent thérapeutique.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouvelles thérapies contre le cancer.

Mécanisme d'action

L'inhibiteur de KRAS-17 exerce ses effets en se liant à la protéine KRAS et en inhibant son activité. Le composé cible spécifiquement les régions de commutation de KRAS, qui sont essentielles pour son interaction avec les molécules de signalisation en aval. En se liant à ces régions, l'inhibiteur de KRAS-17 empêche l'activation de KRAS et de ses voies de signalisation en aval, ce qui conduit à l'inhibition de la croissance et de la prolifération cellulaires .

Applications De Recherche Scientifique

KRAS inhibitor-17 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a tool for studying the chemical properties and reactivity of KRAS inhibitors. It is also used in the development of new synthetic methodologies for targeting KRAS.

Biology: In biological research, this compound is used to study the role of KRAS in cell signaling pathways and its impact on cell growth and proliferation. It is also used in the development of new assays for detecting KRAS activity.

Medicine: this compound is a promising candidate for cancer therapy, particularly for cancers driven by KRAS mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent.

Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies.

Mécanisme D'action

KRAS inhibitor-17 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the switch regions of KRAS, which are critical for its interaction with downstream signaling molecules. By binding to these regions, this compound prevents the activation of KRAS and its downstream signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparaison Avec Des Composés Similaires

L'inhibiteur de KRAS-17 est unique en sa capacité à cibler spécifiquement les formes mutantes de KRAS, ce qui le rend plus sélectif et efficace que les autres inhibiteurs de KRAS. Des composés similaires comprennent :

Sotorasib : Un inhibiteur de KRAS G12C qui a été approuvé pour le traitement du cancer du poumon non à petites cellules.

Adagrasib : Un autre inhibiteur de KRAS G12C qui fait actuellement l'objet d'essais cliniques.

BI 1701963 : Un inhibiteur pan-KRAS qui cible plusieurs mutations de KRAS et est en développement clinique

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leur sélectivité, leur puissance et leurs applications cliniques. L'inhibiteur de KRAS-17 se démarque par ses propriétés de liaison uniques et son potentiel d'applications thérapeutiques plus larges .

Activité Biologique

KRAS inhibitors, particularly KRAS inhibitor-17, have garnered significant attention in cancer research due to their potential therapeutic effects against KRAS-driven tumors. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer models, and implications for treatment strategies.

Overview of KRAS and Its Role in Cancer

KRAS is a member of the RAS family of proteins, which play a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in the KRAS gene are prevalent in various cancers, including pancreatic, colorectal, and lung cancers. These mutations often lead to constitutive activation of KRAS, promoting oncogenic signaling and tumor progression.

This compound functions by selectively binding to mutant forms of the KRAS protein, particularly those with mutations at codon 12 (e.g., G12C, G12D). The binding stabilizes the inactive form of KRAS, preventing it from interacting with downstream effectors such as RAF and PI3K, which are essential for tumor cell proliferation and survival.

Key Mechanisms:

- Inhibition of Nucleotide Exchange : this compound disrupts the nucleotide cycling of KRAS by locking it in an inactive GDP-bound state.

- Disruption of Protein-Protein Interactions : The inhibitor prevents the formation of complexes between KRAS and its effectors, such as CRAF and SOS1.

- Induction of Apoptosis : By inhibiting KRAS signaling, the compound can lead to increased apoptosis in tumor cells.

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound across different cancer cell lines and animal models. The following table summarizes key findings from these studies:

Case Studies

- Lung Cancer Model : In a study involving HEK293 cells expressing various KRAS mutants, treatment with this compound resulted in a significant reduction in cell viability. The IC50 values indicated a more pronounced effect on wild-type KRAS compared to mutant variants, highlighting the selective inhibition mechanism.

- Colorectal Cancer Xenograft : In mouse xenograft models bearing colorectal tumors with KRAS mutations, administration of this compound led to substantial tumor size reduction. This study demonstrated the compound's potential as an effective therapeutic agent against KRAS-driven malignancies.

- Pancreatic Cancer : In MiaPaCa2 cells, known for harboring a G12D mutation in KRAS, treatment with the inhibitor resulted in marked apoptosis and decreased proliferation rates. This suggests that this compound could be beneficial for patients with pancreatic cancer.

Clinical Implications

The promising results from preclinical studies have paved the way for clinical trials assessing the safety and efficacy of this compound in humans. Combination therapies are also being explored to enhance therapeutic outcomes by targeting additional pathways involved in tumor growth.

Ongoing Clinical Trials

- Combination with EGFR Inhibitors : Preliminary data suggest that combining KRAS inhibitors with EGFR-targeted therapies may overcome resistance mechanisms observed in colorectal cancer.

- Phase I Trials : Several phase I trials are underway to evaluate the safety profile and optimal dosing regimens for patients with advanced solid tumors harboring KRAS mutations.

Propriétés

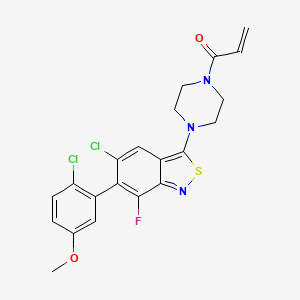

Formule moléculaire |

C21H18Cl2FN3O2S |

|---|---|

Poids moléculaire |

466.4 g/mol |

Nom IUPAC |

1-[4-[5-chloro-6-(2-chloro-5-methoxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C21H18Cl2FN3O2S/c1-3-17(28)26-6-8-27(9-7-26)21-14-11-16(23)18(19(24)20(14)25-30-21)13-10-12(29-2)4-5-15(13)22/h3-5,10-11H,1,6-9H2,2H3 |

Clé InChI |

UPTMOORQEKJHRA-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1)Cl)C2=C(C3=NSC(=C3C=C2Cl)N4CCN(CC4)C(=O)C=C)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.